2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine
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Overview
Description
2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine: is a compound that features a piperidine ring substituted with a trifluoromethyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Trifluoromethylation: The trifluoromethyl group can be introduced via trifluoromethylation of a suitable precursor, such as 4-iodobenzene.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and minimize costs. This includes the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry .
Biology:
Medicine:
- Potential applications in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore .
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains both fluorine and trifluoromethyl groups, offering different reactivity and properties.
Uniqueness: 2-[4-(Trifluoromethyl)piperidin-1-yl]pyridine is unique due to the combination of the piperidine and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-4-7-16(8-5-9)10-3-1-2-6-15-10/h1-3,6,9H,4-5,7-8H2 |
InChI Key |
KOYULLUYSHDLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=CC=N2 |
Origin of Product |
United States |
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